N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a complex organic compound that features a cyclohexyl group, a fluorophenyl group, and a pyridazinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. The resulting pyridazine derivative is then subjected to a thiolation reaction using a thiol reagent to introduce the sulfanyl group. Finally, the cyclohexyl group is introduced through an acylation reaction with cyclohexylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridazinylsulfanyl moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-[6-(4-chloro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
- N-Cyclohexyl-2-[6-(4-bromo-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
- N-Cyclohexyl-2-[6-(4-methyl-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
Uniqueness
N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYECHVULNSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.